molecular formula C17H18N6O2 B6983396 4-[3-(5-Amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one

4-[3-(5-Amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one

Cat. No.: B6983396
M. Wt: 338.4 g/mol
InChI Key: ZZAZMFSEWXWEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(5-Amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an amino group, a pyrazole ring, an oxadiazole ring, and a pyrrolidinone ring

Chemical Reactions Analysis

Types of Reactions

4-[3-(5-Amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxadiazole ring can produce amines .

Mechanism of Action

The mechanism of action of 4-[3-(5-Amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxadiazole derivatives, such as:

Uniqueness

What sets 4-[3-(5-Amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[3-(5-amino-1-phenylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]-1-ethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-2-22-10-11(8-14(22)24)17-20-16(21-25-17)13-9-19-23(15(13)18)12-6-4-3-5-7-12/h3-7,9,11H,2,8,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAZMFSEWXWEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C2=NC(=NO2)C3=C(N(N=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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